molecular formula C18H16N4O2 B11572218 5,7-Dimethyl-9-m-tolyl-5H-1,5,7,9a-tetraaza-fluorene-6,8-dione

5,7-Dimethyl-9-m-tolyl-5H-1,5,7,9a-tetraaza-fluorene-6,8-dione

Cat. No.: B11572218
M. Wt: 320.3 g/mol
InChI Key: NLFRHTYVBGPXAK-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(3-methylphenyl)pyrimido[4’,5’:3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(3-methylphenyl)pyrimido[4’,5’:3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines can be employed to synthesize similar pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(3-methylphenyl)pyrimido[4’,5’:3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially unique properties.

Scientific Research Applications

1,3-dimethyl-5-(3-methylphenyl)pyrimido[4’,5’:3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(3-methylphenyl)pyrimido[4’,5’:3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, similar compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the target protein, thereby modulating its activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-(3-methylphenyl)pyrimido[4’,5’:3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione is unique due to its specific combination of fused rings and functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

3,5-dimethyl-8-(3-methylphenyl)-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraene-4,6-dione

InChI

InChI=1S/C18H16N4O2/c1-11-6-4-7-12(10-11)15-14-16(13-8-5-9-19-22(13)15)20(2)18(24)21(3)17(14)23/h4-10H,1-3H3

InChI Key

NLFRHTYVBGPXAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C(=C4N2N=CC=C4)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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